Piperidin-4-yl(3-(trifluoromethyl)piperidin-1-yl)methanone
CAS No.:
Cat. No.: VC13418586
Molecular Formula: C12H19F3N2O
Molecular Weight: 264.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19F3N2O |
|---|---|
| Molecular Weight | 264.29 g/mol |
| IUPAC Name | piperidin-4-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C12H19F3N2O/c13-12(14,15)10-2-1-7-17(8-10)11(18)9-3-5-16-6-4-9/h9-10,16H,1-8H2 |
| Standard InChI Key | PDRVEKFGDLSZBC-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)C2CCNCC2)C(F)(F)F |
| Canonical SMILES | C1CC(CN(C1)C(=O)C2CCNCC2)C(F)(F)F |
Introduction
Piperidin-4-yl(3-(trifluoromethyl)piperidin-1-yl)methanone is a synthetic organic compound featuring a complex structure that includes two piperidine rings and a trifluoromethyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features that may influence biological activity.
Biological Activity
Piperidin-4-yl(3-(trifluoromethyl)piperidin-1-yl)methanone has been investigated for its biological properties, particularly in relation to its potential as a pharmaceutical agent. Preliminary studies suggest that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems.
Structural Similarities and Comparisons
This compound shares structural similarities with several other compounds, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Amino-3-(trifluoromethyl)phenyl(piperidin-1-yl)methanone | 1456116-50-9 | Contains an amino group, potentially enhancing biological activity. |
| 4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl]-[4-(trifluoromethyl)pyridin-3-yl]methanone | 72195508 | Incorporates both trifluoromethyl and pyridine functionalities, broadening its pharmacological profile. |
| (1-Methylimidazol-4-yl)-[4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]methanone | 72195775 | Features an imidazole ring, which may influence solubility and receptor interactions. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume